![molecular formula C9H8N2O2 B1506754 methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1353101-49-1](/img/structure/B1506754.png)
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly detailed in the sources I found .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play a crucial role in tumor development across various cancer types. Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in cancers such as breast, lung, prostate, bladder, and liver cancer . These inhibitors can block the FGFR signaling pathway, which is often abnormally activated in cancer cells, thereby inhibiting cell proliferation, migration, and invasion .
Synthesis of Bioactive Molecules
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives is crucial for creating bioactive molecules with potential biomedical applications. These derivatives can be synthesized by reacting the starting material with R-substituted aldehyde to obtain compounds with significant biological activities . The versatility of this compound allows for the development of various molecules with desired properties for medical use.
Anticancer and Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives have shown an inhibitory effect against FMS kinase, making them promising candidates for the development of drugs for cancer and arthritis . Their ability to interfere with key signaling pathways in these diseases makes them valuable for therapeutic research.
Analgesic Drug Mechanisms
Research has explored the use of 1H-pyrrolo[3,2-c]pyridine derivatives in pain management. These compounds are being investigated as prototypes for peripheral sodium channel NaV1.7 antagonists, which are crucial for developing new mechanisms to fight chronic pain .
Lead Compound Optimization
The low molecular weight and potent FGFR inhibitory activity of certain 1H-pyrrolo[3,2-c]pyridine derivatives make them appealing lead compounds for further optimization in drug development . Their structural properties facilitate modifications that can enhance their efficacy and specificity as therapeutic agents.
Targeting Signal Transduction Pathways
The FGF–FGFR axis involves signal transduction pathways that regulate organ development, cell proliferation, angiogenesis, and other processes. By targeting this axis, 1H-pyrrolo[3,2-c]pyridine derivatives can influence these pathways, offering potential applications in regenerative medicine and developmental biology .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-2-3-10-4-6(7)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYBDGZPXTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719939 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353101-49-1 | |
| Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
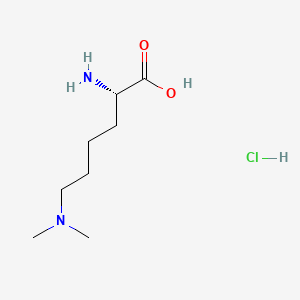
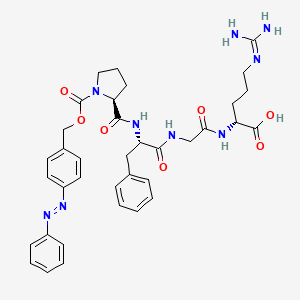
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
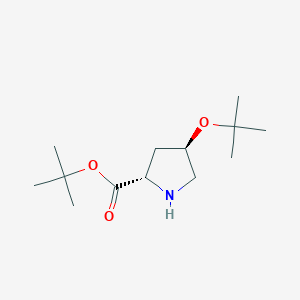
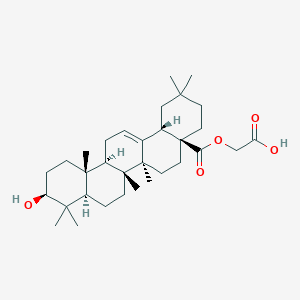

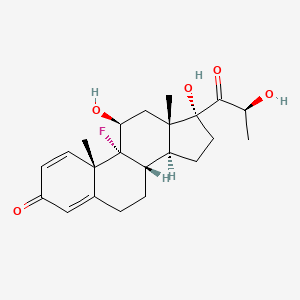
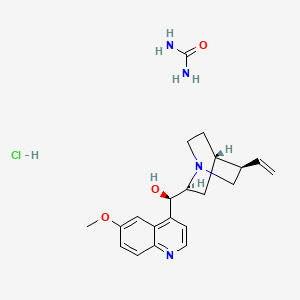
![[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl](/img/structure/B1506701.png)

